3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL is an organosilicon compound that features a trimethoxysilyl group attached to a propyl chain, which is further connected to a sulfanyl group and a propanol group. This compound is known for its bifunctional nature, combining the properties of both organosilicon and thiol groups, making it valuable in various applications, particularly in surface modification and as a coupling agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL typically involves the reaction of 3-mercaptopropyltrimethoxysilane with 3-chloropropanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis and condensation reactions are typically carried out in the presence of water or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, thiols.
Substitution: Siloxane polymers, cross-linked networks.
Scientific Research Applications
3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and as a surface modifier for silica and other metal oxides.
Biology: Employed in the functionalization of biomolecules and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of 3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with various substrates, enhancing their surface properties. The sulfanyl group can also participate in thiol-disulfide exchange reactions, further contributing to its reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)-1-propanethiol
- (3-Mercaptopropyl)trimethoxysilane
- 3-(Triethoxysilyl)propylamine
Uniqueness
3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL is unique due to its combination of a trimethoxysilyl group and a sulfanyl group, which imparts both silane and thiol functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that may only possess one type of functional group.
Properties
CAS No. |
89705-59-9 |
---|---|
Molecular Formula |
C9H22O4SSi |
Molecular Weight |
254.42 g/mol |
IUPAC Name |
3-(3-trimethoxysilylpropylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C9H22O4SSi/c1-11-15(12-2,13-3)9-5-8-14-7-4-6-10/h10H,4-9H2,1-3H3 |
InChI Key |
VFFMIFZSINIFNQ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCSCCCO)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.